molecular formula C18H18N2O4 B286765 N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

Cat. No.: B286765
M. Wt: 326.3 g/mol
InChI Key: GRTAEXYBNGARKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzisoxazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide: can be compared with other benzisoxazole derivatives or compounds containing dimethoxyphenyl groups.

    Unique Features: The presence of both the benzisoxazole ring and the dimethoxyphenyl group may confer unique properties, such as enhanced biological activity or specific binding affinity.

List of Similar Compounds

  • This compound
  • N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)ethanamide
  • N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)propionamide

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C18H18N2O4/c1-11-4-7-16-13(8-11)15(20-24-16)10-18(21)19-14-6-5-12(22-2)9-17(14)23-3/h4-9H,10H2,1-3H3,(H,19,21)

InChI Key

GRTAEXYBNGARKQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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